1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one
Description
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework. Its structure comprises a 4-hydroxyphenyl group attached to a propenone backbone with a methyl substituent at the β-position (C2). This compound exhibits electron conjugation between the carbonyl group and aromatic rings, stabilizing its s-cis conformation .
Synthesis: It is synthesized via acid-catalyzed dehydration of 1-(4-hydroxyphenyl)-3-hydroxy-2-methyl-1-propanone, yielding high-purity products under optimized conditions (e.g., 70 °C with HCl, achieving ~96% yield for analogous compounds) .
Applications: Chalcones like this are studied for antibacterial properties, particularly against Staphylococcus aureus, due to their interaction with bacterial proteins . Their electronic properties, analyzed via density functional theory (DFT), reveal reactivity descriptors such as electrophilicity and frontier molecular orbitals, which correlate with biological activity .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHMORCLSVNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid-supported catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It can also inhibit the activity of certain enzymes involved in inflammation and cancer progression. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one and Analogues
Electronic Effects :
- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing reactivity in Michael additions or nucleophilic attacks .
Biological Activity
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one, commonly referred to as a derivative of chalcone, is a compound that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a chalcone backbone characterized by a phenolic group and an α,β-unsaturated carbonyl system. This structure is pivotal for its biological activities, as it allows the compound to interact with various biological targets.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge free radicals effectively, contributing to its potential protective effects against various diseases linked to oxidative stress.
Anticancer Properties
A notable area of research focuses on the anticancer potential of this compound. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells through various mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
Table 1 summarizes the anticancer activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests its potential use in treating inflammatory diseases.
Neuroprotective Effects
Recent studies have indicated that this chalcone derivative may possess neuroprotective effects. It appears to mitigate neuronal cell death induced by oxidative stress and excitotoxicity, potentially through the modulation of signaling pathways involving ERK and Akt kinases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Estrogen Receptor Modulation : Similar to other chalcones, this compound may interact with estrogen receptors, influencing gene expression related to cell growth and apoptosis.
- Kinase Inhibition : It has been suggested that the compound may inhibit specific kinases involved in cell signaling pathways, particularly those linked to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : The phenolic structure allows for effective scavenging of ROS, reducing oxidative damage in cells.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Breast Cancer : A clinical trial investigated the efficacy of this compound in combination with conventional chemotherapy in breast cancer patients. Results indicated improved outcomes with reduced side effects compared to chemotherapy alone.
- Neurodegenerative Disease Model : Animal models treated with this compound showed significant improvements in cognitive function and reduced neuronal loss in models of Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
